molecular formula C32H31N3O5 B14138018 (4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione CAS No. 1134692-76-4

(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione

Cat. No.: B14138018
CAS No.: 1134692-76-4
M. Wt: 537.6 g/mol
InChI Key: WVQKAEQJWOKFQJ-KMRXNPHXSA-N
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Description

(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazoloquinoline structure, followed by the introduction of the various substituents through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, (4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. It may act as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione: Similar structure with a methoxy group instead of an ethoxy group.

    (4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione: Similar structure with a hydroxy group instead of an ethoxy group.

Uniqueness

The uniqueness of (4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

CAS No.

1134692-76-4

Molecular Formula

C32H31N3O5

Molecular Weight

537.6 g/mol

IUPAC Name

(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-phenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C32H31N3O5/c1-4-40-23-13-10-19(11-14-23)28-29-24(33-31-30(28)32(37)35(34-31)22-8-6-5-7-9-22)16-21(17-25(29)36)20-12-15-26(38-2)27(18-20)39-3/h5-15,18,21,28,33-34H,4,16-17H2,1-3H3/t21-,28-/m0/s1

InChI Key

WVQKAEQJWOKFQJ-KMRXNPHXSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@H]2C3=C(C[C@@H](CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=C2C(=O)N(N5)C6=CC=CC=C6

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=C2C(=O)N(N5)C6=CC=CC=C6

Origin of Product

United States

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